molecular formula C13H15NO3S B12117567 3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- CAS No. 1269527-68-5

3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-

Cat. No.: B12117567
CAS No.: 1269527-68-5
M. Wt: 265.33 g/mol
InChI Key: NKEIPURKFXEWBL-UHFFFAOYSA-N
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Description

3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- is a complex organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a carboxylic acid group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- typically involves the reaction of thiomorpholine with appropriate reagents to introduce the carboxylic acid and 4-methylphenyl groups. One common method involves the use of thiomorpholine-3-carboxylic acid as a starting material, which is then subjected to various chemical reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and biological activity .

Properties

CAS No.

1269527-68-5

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

6-[(4-methylphenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid

InChI

InChI=1S/C13H15NO3S/c1-8-2-4-9(5-3-8)6-11-12(15)14-10(7-18-11)13(16)17/h2-5,10-11H,6-7H2,1H3,(H,14,15)(H,16,17)

InChI Key

NKEIPURKFXEWBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(CS2)C(=O)O

Origin of Product

United States

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